![molecular formula C12H10N2O5 B1356392 4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid CAS No. 88796-61-6](/img/structure/B1356392.png)

4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid

Vue d'ensemble

Description

“4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid” is a chemical compound . It is an oral nitrofuran antibiotic used to treat mild diarrhea in humans and animals . The product is not intended for human or veterinary use but for research use only.

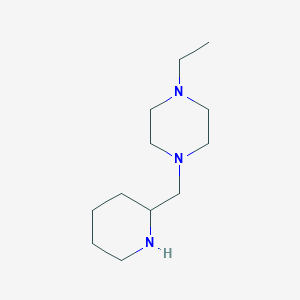

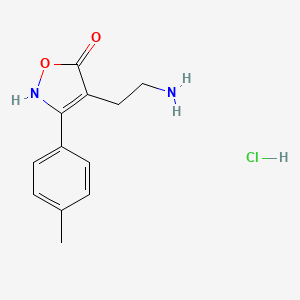

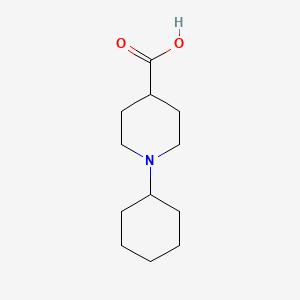

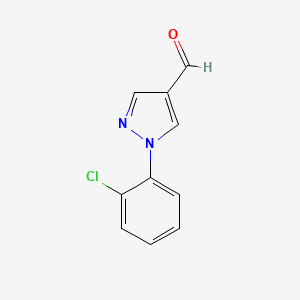

Molecular Structure Analysis

The molecular structure of “4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid” contains total 32 bond(s); 22 non-H bond(s), 15 multiple bond(s), 5 rotatable bond(s), 4 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 secondary amide(s) (aromatic), 1 nitro group(s) (aromatic), 1 hydroxyl group(s) .Applications De Recherche Scientifique

Anti-Leishmanial Activity

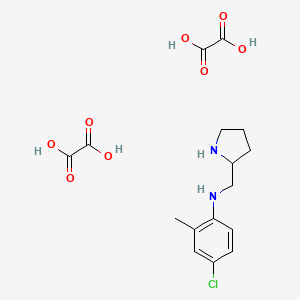

4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid derivatives have shown promising applications in anti-leishmanial activity. A novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, incorporating N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties, exhibited significant in vitro anti-leishmanial activity against Leishmania major. These compounds, particularly the 4-methylbenzyl analog, demonstrated a notable decrease in the number of intracellular amastigotes per macrophage, suggesting potential for treating leishmaniasis (Tahghighi et al., 2012).

Structural and Spectroscopic Elucidation

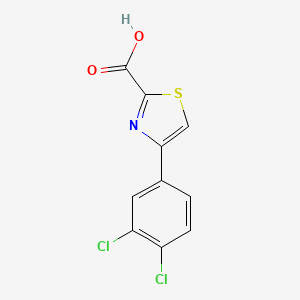

The structural and spectroscopic properties of new nitroaromatic carboxylic acids and semicarbazones, including 2-{[5-(2-nitrophenyl)furan-2-yl]methylene-amino}benzoic acid, have been explored. These compounds have been characterized using various spectroscopic methods, and some have shown inhibitory activity against Leishmania infantum. The presence of an electroactive nitro group is crucial for their biological activity, suggesting potential applications in drug development for leishmaniasis (Dias et al., 2015).

Hydrogen-Bonded Molecular Structures

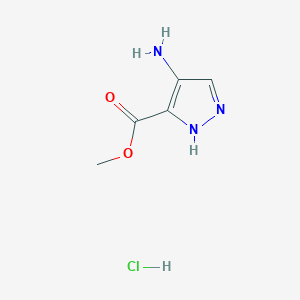

Research on isomeric reaction products, such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, has revealed complex hydrogen-bonded molecular structures. These structures demonstrate the potential for designing novel molecular architectures, which could be useful in various scientific and industrial applications (Portilla et al., 2007).

Antimicrobial and Anthelmintic Activity

4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid derivatives have also been investigated for their antimicrobial and anthelmintic activities. A series of these compounds were synthesized and found to exhibit potent anthelmintic activity, along with moderate antimicrobial activity, indicating their potential use in treating infections and parasitic diseases (Himaja et al., 2003).

Corrosion Inhibition

The use of 4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid derivatives as corrosion inhibitors has been studied. These compounds have shown significant efficiency in protecting carbon steel surfaces in corrosive environments, demonstrating their potential application in industrial maintenance and material preservation (Palayoor et al., 2017).

Mécanisme D'action

- One possible target could be aldose reductase , an enzyme involved in the polyol pathway. Aldose reductase converts glucose to sorbitol, which can accumulate in tissues and contribute to diabetic complications. Inhibition of aldose reductase may be beneficial in managing such complications .

Target of Action

Propriétés

IUPAC Name |

4-[(5-nitrofuran-2-yl)methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c15-12(16)8-1-3-9(4-2-8)13-7-10-5-6-11(19-10)14(17)18/h1-6,13H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJMTVUKDIOHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCC2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00526497 | |

| Record name | 4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid | |

CAS RN |

88796-61-6 | |

| Record name | 4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)

![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)

![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)